molecular formula C12H14Cl2N2O B14792219 N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride

N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride

Cat. No.: B14792219
M. Wt: 273.15 g/mol
InChI Key: ODVRMEKYHQZMBA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a chlorophenyl group, a dimethyl group, and an oxobutanehydrazonoyl chloride moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride typically involves the reaction of 4-chloroaniline with 3,3-dimethyl-2-oxobutanoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: The compound can react with other carbonyl compounds to form hydrazones.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-oxobutanamide
  • N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanamide
  • N-(4-chlorophenyl)-2-oxobutanehydrazonoyl bromide

Uniqueness

N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a dimethyl group.

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride

InChI

InChI=1S/C12H14Cl2N2O/c1-12(2,3)10(17)11(14)16-15-9-6-4-8(13)5-7-9/h4-7,15H,1-3H3

InChI Key

ODVRMEKYHQZMBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=NNC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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